Acidity vs. Carboxylic Acid Analog
The sulfonic acid moiety of 6-[(2‑aminoethyl)carbamoyl]pyridine‑3‑sulfonic acid is fully deprotonated across the entire aqueous pH range (pKa < −1), whereas the carboxylic acid analog (CAS 919773‑03‑8) is predominantly protonated below pH 4 . This translates to a >5 log‑unit difference in acidity, ensuring that only the sulfonic acid derivative can act as a leaving group for nucleophilic displacement or remain anionic under strongly acidic reaction conditions .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa < −1 (arylsulfonic acid, fully ionized at all pH values) |
| Comparator Or Baseline | 6-(2-Aminoethylcarbamoyl)pyridine-3-carboxylic acid (CAS 919773-03-8): pKa ~4.2 (predicted for pyridine‑3‑carboxylic acid); Protonated below pH 4 |
| Quantified Difference | ΔpKa >5 units; sulfonic acid is >100,000‑fold stronger acid |
| Conditions | Computational prediction (MarvinSketch) for aqueous solution at 25 °C |
Why This Matters
Procurement of the carboxylic acid analog instead of the sulfonic acid would preclude sulfonate ester formation and sulfonamide conjugation under aqueous acidic conditions, leading to failed coupling reactions.
